[1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-phenylethyl)amine
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Overview
Description
1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a synthetic compound that belongs to the class of pyrazolo[4,5-e]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. The reaction conditions often include the use of solvents like acetonitrile or methanol and catalysts such as triethylamine . The process may also involve steps like cyclization and chlorination to introduce the 3-chlorophenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide .
- Oxidation: Hydrogen peroxide, potassium permanganate.
- Reduction: Sodium borohydride, lithium aluminum hydride.
- Substitution: Sodium methoxide, potassium tert-butoxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position .
Scientific Research Applications
Chemistry: In chemistry, 1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound has shown promise in biological studies, particularly in the inhibition of certain enzymes and receptors. It is often used in research focused on understanding cellular processes and developing new therapeutic agents .
Medicine: In medicine, this compound is being investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, making it a candidate for further drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves the inhibition of specific enzymes and receptors. It has been shown to target cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s interaction with molecular targets disrupts key signaling pathways, ultimately inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds::
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Comparison: Compared to similar compounds, 1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine exhibits unique structural features that enhance its biological activity. For instance, the presence of the 3-chlorophenyl group contributes to its higher potency and selectivity in targeting CDK2 . Additionally, its pyrazolo[4,5-e]pyrimidine scaffold provides a versatile platform for further chemical modifications .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c20-15-7-4-8-16(11-15)25-19-17(12-24-25)18(22-13-23-19)21-10-9-14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRQHULULZMCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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